N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Description
N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a thiadiazole derivative featuring a 4-chlorobenzylsulfanyl substituent and a tetrahydrofuran-2-carboxamide moiety. Thiadiazoles are heterocyclic compounds known for their broad-spectrum biological activities, including antimicrobial, insecticidal, and fungicidal properties . The tetrahydrofuran ring introduces conformational rigidity and may influence solubility compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C14H14ClN3O2S2 |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-10-5-3-9(4-6-10)8-21-14-18-17-13(22-14)16-12(19)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,17,19) |
InChI Key |
FPVNKRWCUSMIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The thiadiazole moiety has been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant effects. This article synthesizes current research findings regarding the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tetrahydrofuran ring linked to a thiadiazole derivative with a chlorobenzyl sulfanyl group. Its molecular formula is with a molecular weight of approximately 419.9 g/mol. The structural uniqueness contributes to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptotic cell death in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism involves the activation of apoptotic pathways and disruption of cellular homeostasis .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4i | MCF-7 | 15.6 | Apoptosis induction |
| 4e | HepG2 | 12.3 | Cell cycle arrest |
| N-{5...} | MCF-7 | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been explored. In vivo studies demonstrate that certain compounds exhibit protective effects against seizures in animal models when administered at specific dosages. For example, one study reported an LD50 of 3,807.87 mg/kg for a related compound with significant protection observed at doses as low as 100 mg/kg using the maximal electroshock (MES) method .
Table 2: Anticonvulsant Efficacy in Animal Models
| Compound | Model | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| 4i | MES | 100 | 66.67 |
| 4e | PTZ | 100 | 80 |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the thiadiazole ring and side chains can significantly influence biological activity. For instance, substituents such as halogens or alkyl groups at specific positions enhance cytotoxicity and anticonvulsant properties. The presence of lipophilic groups appears to improve membrane permeability and bioavailability .
Case Studies
- In Vitro Studies : A series of synthesized thiadiazole derivatives were evaluated for cytotoxicity against various cancer cell lines using the MTT assay. Results indicated that compounds with chlorobenzyl substitutions displayed enhanced activity compared to their non-substituted counterparts.
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction in xenograft models, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized below, focusing on substituent variations and their implications:
Key Observations :
- Substituent Impact on Yield : Benzylthio derivatives (e.g., 5h) show higher yields (88%) compared to chlorobenzyl analogs (5j: 82%), likely due to reduced steric hindrance during synthesis .
- Melting Points : Chlorobenzyl-substituted compounds (e.g., 5j: 138–140°C) exhibit higher melting points than benzylthio analogs (5h: 133–135°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
- Biological Activity : While direct data for the target compound is unavailable, oxadiazole analogs (e.g., 6f) demonstrate potent antimicrobial activity, implying thiadiazole derivatives may share similar mechanisms .
Structural and Crystallographic Insights
- Conformation : Thiadiazole derivatives often adopt planar or butterfly conformations (e.g., in ), which may influence binding to enzymatic targets. The tetrahydrofuran ring in the target compound could restrict rotational freedom, optimizing pharmacophore geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
